2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thioether linkage, and an amide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that could potentially be used in the synthesis of complex molecules like the one .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information about this compound, it’s difficult to predict its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Scientific Research Applications of Chemically Related Compounds
Antimicrobial Activities
Compounds with structural functionalities similar to "2-((1-(4-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide" have been studied for their antimicrobial properties. For instance, eugenol, a phenylpropene, exhibits broad-spectrum antimicrobial activity against both planktonic and sessile cells of microorganisms, including those responsible for human infectious diseases and food-decaying bacteria (Marchese et al., 2017). This indicates that compounds with specific functional groups can target and inhibit microbial growth, suggesting potential applications in developing antimicrobial agents.
Enzyme Inhibition for Therapeutic Applications
The pharmacological activity of compounds, especially in terms of enzyme inhibition, is a significant area of research. For example, 2,4-thiazolidinediones have been identified as potent inhibitors of the PTP 1B enzyme, which plays a crucial role in insulin signaling pathways. These findings highlight the therapeutic potential of such compounds in treating diseases related to insulin resistance, such as Type 2 Diabetes Mellitus (Verma et al., 2019). This suggests that compounds with specific structural features could be designed to target and modulate the activity of specific enzymes, offering a pathway to novel drug development.
Environmental Impact and Toxicology
The environmental fate and impact of chemical compounds, including their degradation products, are critical areas of research. Studies have focused on understanding how certain compounds, such as alkylphenol ethoxylates, degrade into more persistent substances like alkylphenols, which can mimic natural hormones and disrupt endocrine function in wildlife and humans. Such research underscores the importance of assessing the environmental and health risks associated with the use and disposal of chemical substances (Ying et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-4-14-9-11-15(12-10-14)24-19(21-22-23-24)27-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXZZXOIDRQXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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